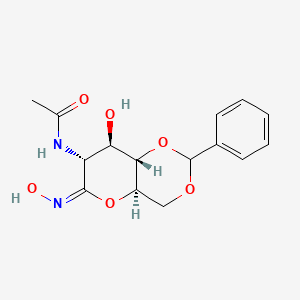

2-Acetamido-4,6-O-benzylidene-2-deoxy-D-gluconohydroximo-1,5-lactone

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

N-[(4aR,6E,7R,8R,8aS)-8-hydroxy-6-hydroxyimino-2-phenyl-4a,7,8,8a-tetrahydro-4H-pyrano[3,2-d][1,3]dioxin-7-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O6/c1-8(18)16-11-12(19)13-10(22-14(11)17-20)7-21-15(23-13)9-5-3-2-4-6-9/h2-6,10-13,15,19-20H,7H2,1H3,(H,16,18)/b17-14+/t10-,11-,12-,13-,15?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIYCZWMJRKZNLW-FLUMURSESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C2C(COC(O2)C3=CC=CC=C3)OC1=NO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]\1[C@H]([C@H]2[C@@H](COC(O2)C3=CC=CC=C3)O/C1=N/O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis of 2-Acetamido-4,6-O-benzylidene-2-deoxy-D-gluconohydroximo-1,5-lactone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible synthetic pathway for 2-Acetamido-4,6-O-benzylidene-2-deoxy-D-gluconohydroximo-1,5-lactone, a valuable compound in glycobiology research. This document outlines detailed experimental protocols for each synthetic step, presents key quantitative data in a structured format, and includes visualizations of the synthetic workflow and chemical pathway.

Synthetic Strategy Overview

The synthesis of the target molecule initiates from the readily available starting material, N-acetyl-D-glucosamine. The proposed synthetic route involves a three-step process:

-

Protection of the 4 and 6-hydroxyl groups: This is achieved through the formation of a benzylidene acetal, which selectively protects these positions.

-

Oxidation to the corresponding lactone: The anomeric carbon of the protected N-acetyl-D-glucosamine derivative is oxidized to form the glucono-1,5-lactone.

-

Formation of the hydroximo-1,5-lactone: The final step involves the reaction of the lactone with hydroxylamine to yield the desired product.

Detailed Experimental Protocols

Step 1: Synthesis of 2-Acetamido-4,6-O-benzylidene-2-deoxy-D-glucopyranose (Intermediate 1)

This procedure is adapted from the synthesis of a similar benzylidene-protected glucosamine derivative.

Materials:

-

N-acetyl-D-glucosamine

-

Benzaldehyde dimethyl acetal

-

p-Toluenesulfonic acid (catalytic amount)

-

N,N-Dimethylformamide (DMF)

-

Saturated sodium bicarbonate solution

-

Hexanes

-

Ethyl acetate

-

Dichloromethane

Procedure:

-

Dissolve N-acetyl-D-glucosamine in DMF.

-

Add benzaldehyde dimethyl acetal and a catalytic amount of p-toluenesulfonic acid to the solution.

-

Stir the reaction mixture at room temperature for approximately 3 hours.

-

Remove the DMF under reduced pressure (in vacuo).

-

Suspend the resulting residue in a saturated sodium bicarbonate solution and filter the solid.

-

Wash the filtered residue with a mixture of hexanes, ethyl acetate, and dichloromethane (e.g., in a 4:1:0.5 ratio).

-

Dry the resulting solid under vacuum to yield 2-Acetamido-4,6-O-benzylidene-2-deoxy-D-glucopyranose.

Step 2: Synthesis of 2-Acetamido-4,6-O-benzylidene-2-deoxy-D-glucono-1,5-lactone (Intermediate 2)

This protocol is based on the oxidation of a similar protected N-acetyl-glucosamine derivative to its corresponding lactone.

Materials:

-

2-Acetamido-4,6-O-benzylidene-2-deoxy-D-glucopyranose (from Step 1)

-

Activated Manganese (IV) oxide (MnO₂)

-

Anhydrous Dichloromethane (CH₂Cl₂)

Procedure:

-

Dissolve the benzylidene-protected glucosamine from Step 1 in anhydrous dichloromethane.

-

Add activated MnO₂ to the solution.

-

Reflux the mixture for approximately 20 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, filter off the MnO₂ under reduced pressure.

-

Concentrate the filtrate to obtain the crude product.

-

Purify the residue by column chromatography to yield 2-Acetamido-4,6-O-benzylidene-2-deoxy-D-glucono-1,5-lactone.

Step 3: Synthesis of this compound (Final Product)

This procedure is a general method for the formation of hydroxamic acids/oximes from lactones, adapted for this specific substrate.

Materials:

-

2-Acetamido-4,6-O-benzylidene-2-deoxy-D-glucono-1,5-lactone (from Step 2)

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

A suitable base (e.g., Sodium bicarbonate, Sodium methoxide, or an organic base like triethylamine)

-

A suitable solvent system (e.g., Methanol, Ethanol, or a biphasic system like Ethyl acetate/Water)

Procedure:

-

Dissolve the lactone from Step 2 in the chosen solvent.

-

In a separate flask, prepare a solution of hydroxylamine by reacting hydroxylamine hydrochloride with the base in the same solvent.

-

Add the hydroxylamine solution to the lactone solution.

-

Stir the reaction mixture at room temperature, monitoring by TLC for the consumption of the starting material. The reaction time may vary.

-

Upon completion, neutralize the reaction mixture if necessary.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to obtain the final product, this compound.

Data Presentation

The following table summarizes the key physical and chemical data for the starting material and the synthesized intermediates.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Melting Point (°C) |

| N-acetyl-D-glucosamine | C₈H₁₅NO₆ | 221.21 | White solid | 202-204 |

| 2-Acetamido-4,6-O-benzylidene-2-deoxy-D-glucopyranose | C₁₅H₁₉NO₆ | 309.32 | White solid | - |

| 2-Acetamido-4,6-O-benzylidene-2-deoxy-D-glucono-1,5-lactone | C₁₅H₁₇NO₆ | 307.30 | Solid | - |

| Final Product | C₁₅H₁₈N₂O₆ | 322.32 | Solid | 229-231[1] |

Note: The melting point for the final product is reported from a commercial source. Experimental values for intermediates should be determined upon synthesis.

Characterization

The structure and purity of the synthesized compounds should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and stereochemistry.

-

Mass Spectrometry (MS): To determine the molecular weight of the compounds.

-

Infrared (IR) Spectroscopy: To identify key functional groups.

-

Thin Layer Chromatography (TLC): To monitor reaction progress and assess purity.

-

Melting Point Analysis: To determine the purity of the solid compounds.

Chemical Reaction Pathway

The following diagram illustrates the chemical transformations involved in the synthesis.

Safety Precautions

Standard laboratory safety procedures should be followed throughout the synthesis. This includes the use of personal protective equipment (PPE) such as safety goggles, lab coats, and gloves. All reactions should be performed in a well-ventilated fume hood. Material Safety Data Sheets (MSDS) for all chemicals should be consulted prior to use.

This guide provides a robust framework for the synthesis of this compound. The provided protocols are based on established chemical transformations and can be optimized for specific laboratory conditions.

References

An In-depth Technical Guide to 2-Acetamido-4,6-O-benzylidene-2-deoxy-D-gluconohydroximo-1,5-lactone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Acetamido-4,6-O-benzylidene-2-deoxy-D-gluconohydroximo-1,5-lactone, a significant biochemical reagent in the field of glycobiology. This document details its chemical and physical properties, outlines a plausible synthetic pathway, and explores its biological activities, with a particular focus on its role as an enzyme inhibitor. Experimental protocols for its synthesis and characterization are provided, alongside visualizations of key chemical transformations and potential biological pathways. This guide is intended to serve as a valuable resource for researchers and professionals engaged in glycobiology, medicinal chemistry, and drug development.

Introduction

This compound is a derivative of N-acetylglucosamine, a fundamental amino sugar involved in a myriad of biological processes. The presence of the 4,6-O-benzylidene protecting group and the gluconohydroximo-1,5-lactone core structure confers unique chemical properties and biological activities to this molecule. It is primarily recognized as a tool for studying carbohydrate chemistry and the enzymatic pathways involved in glycan metabolism.[1][2] Its structural similarity to the transition state of glycosidase-catalyzed reactions makes it a potent inhibitor of specific enzymes, highlighting its potential in therapeutic applications.

Chemical and Physical Properties

A summary of the known quantitative data for this compound is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 132063-03-7 | [3] |

| Molecular Formula | C₁₅H₁₈N₂O₆ | [3] |

| Molecular Weight | 338.31 g/mol | - |

| Melting Point | 229-231°C | [3] |

| Solubility | Soluble in DMSO and Methanol. | [3] |

| Storage Temperature | -20°C for long-term storage. | [3] |

Synthesis and Characterization

Proposed Synthetic Pathway

The logical workflow for the synthesis is depicted in the following diagram:

Caption: Proposed synthetic pathway for the target compound.

Experimental Protocols

The following are detailed methodologies for the key synthetic steps, adapted from literature procedures for analogous compounds.

Step 1: Acetylation of D-Glucosamine Hydrochloride

-

Objective: To synthesize N-Acetyl-D-glucosamine from D-glucosamine hydrochloride.

-

Procedure: D-glucosamine hydrochloride is dissolved in an appropriate solvent (e.g., a mixture of water and methanol). Acetic anhydride is added portion-wise while maintaining a basic pH with the addition of a suitable base (e.g., sodium bicarbonate or pyridine). The reaction is stirred at room temperature until completion, as monitored by Thin Layer Chromatography (TLC). The product, N-Acetyl-D-glucosamine, is then isolated by crystallization or column chromatography.

Step 2: Benzylidenation

-

Objective: To introduce the 4,6-O-benzylidene protecting group.

-

Procedure: N-Acetyl-D-glucosamine is suspended in a solution of benzaldehyde dimethyl acetal and a catalytic amount of p-toluenesulfonic acid in an anhydrous solvent like N,N-dimethylformamide (DMF). The mixture is stirred at room temperature for several hours. The reaction is quenched by the addition of a base (e.g., triethylamine or saturated sodium bicarbonate solution). The product, 2-Acetamido-4,6-O-benzylidene-2-deoxy-D-glucopyranose, is isolated by filtration or extraction and purified by recrystallization.

Step 3: Oxidation to the Lactone

-

Objective: To form the 1,5-lactone ring.

-

Procedure: The benzylidene-protected compound is dissolved in a suitable solvent (e.g., dichloromethane). An oxidizing agent, such as activated manganese dioxide (MnO₂), is added, and the mixture is refluxed for an extended period (e.g., 20 hours).[5] The progress of the reaction is monitored by TLC. Upon completion, the solid oxidant is removed by filtration, and the solvent is evaporated. The resulting crude 2-Acetamido-4,6-O-benzylidene-2-deoxy-D-glucono-1,5-lactone is purified by column chromatography.

Step 4: Oximation

-

Objective: To form the hydroximo group.

-

Procedure: The lactone intermediate is reacted with hydroxylamine hydrochloride in the presence of a base (e.g., pyridine or sodium acetate) in a suitable solvent like ethanol. The reaction mixture is stirred, typically at room temperature or with gentle heating, until the reaction is complete. The final product, this compound, is then isolated and purified, for instance, by crystallization.

Characterization

The structure and purity of the synthesized compound should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and confirm the presence of all functional groups.

-

Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.

-

Melting Point Analysis: To assess the purity of the compound.

Biological Activity and Mechanism of Action

Derivatives of 2-acetamido-2-deoxy-D-glucono-1,5-lactone have been shown to be potent inhibitors of human O-linked β-N-acetylglucosaminidase (hOGA) and human lysosomal hexosaminidases (hHexA and hHexB).[5][6] These enzymes are crucial for the removal of N-acetylglucosamine from proteins and glycans, respectively. The inhibitory activity of these compounds stems from their structural resemblance to the oxonium ion transition state of the enzymatic reaction.

Enzyme Inhibition Data

While specific Ki values for the title compound are not available in the reviewed literature, data for closely related sulfonylhydrazone derivatives demonstrate potent, nanomolar competitive inhibition of both hOGA and hHexB.[5][6] For example, 2-acetamido-2-deoxy-d-glucono-1,5-lactone 1-naphthalenesulfonylhydrazone exhibits a Ki of 27 nM for hOGA and 6.8 nM for hHexB.[6]

| Compound | Target Enzyme | Inhibition Constant (Ki) | Reference |

| 2-acetamido-2-deoxy-d-glucono-1,5-lactone 1-naphthalenesulfonylhydrazone | hOGA | 27 nM | [6] |

| hHexB | 6.8 nM | [6] |

Potential Signaling Pathway Involvement

The inhibition of OGA has significant implications for cellular signaling. OGA is a key enzyme in the O-GlcNAcylation cycle, a dynamic post-translational modification where a single N-acetylglucosamine moiety is attached to serine or threonine residues of nuclear and cytoplasmic proteins. This process is analogous to phosphorylation and regulates the function of numerous proteins involved in various signaling pathways.

By inhibiting OGA, this compound and its analogs would be expected to increase the overall levels of O-GlcNAcylated proteins, thereby modulating downstream signaling events.

Caption: Modulation of O-GlcNAcylation signaling by the inhibitor.

Conclusion

This compound represents a valuable molecular tool for the study of glycobiology and enzyme kinetics. Its potent inhibitory activity against key enzymes in glycan metabolism suggests its potential as a lead compound for the development of novel therapeutics for a range of diseases, including neurodegenerative disorders, diabetes, and cancer, where O-GlcNAcylation is known to be dysregulated. Further research is warranted to fully elucidate its specific biological functions and therapeutic potential.

References

- 1. N-Acetylglucosamine Functions in Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. journals.physiology.org [journals.physiology.org]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. The O-linked N-acetylglucosamine modification in cellular signalling and the immune system. ‘Protein Modifications: Beyond the Usual Suspects' Review Series - PMC [pmc.ncbi.nlm.nih.gov]

In-depth Technical Guide: 2-Acetamido-4,6-O-benzylidene-2-deoxy-D-gluconohydroximo-1,5-lactone

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Acetamido-4,6-O-benzylidene-2-deoxy-D-gluconohydroximo-1,5-lactone is a specialized biochemical reagent utilized in the field of glycobiology.[1] This guide provides a comprehensive overview of its chemical structure, properties, and its role in scientific research. Glycobiology, the study of the structure, synthesis, and biology of saccharides, is a critical area in fundamental research, biomedicine, and biotechnology, where this compound finds its application.[1]

Chemical Structure and Properties

The precise chemical structure of this compound is defined by its systematic name. It is a derivative of D-gluconic acid containing several key functional groups: an acetamido group at the C2 position, a benzylidene acetal protecting the C4 and C6 hydroxyl groups, and a hydroximo-1,5-lactone ring system. These features contribute to its specific reactivity and utility in chemical synthesis.

Physicochemical Properties

A summary of the available quantitative data for this compound is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 132063-03-7 | [2] |

| Molecular Formula | C₁₅H₁₈N₂O₆ | [2] |

| Molecular Weight | 322.31 g/mol | |

| Melting Point | 229-231°C | [2] |

| Solubility | Soluble in DMSO and Methanol. | [2] |

Storage and Stability: For short-term use, the compound may be stored at room temperature. However, long-term storage at -20°C is recommended to ensure stability. To maximize product recovery, it is advised to centrifuge the vial before opening.[2]

Synthesis and Experimental Protocols

General Workflow for the Synthesis of Related Gluconolactones

The synthesis of analogous glucono-1,5-lactone derivatives often follows a multi-step process. For instance, the synthesis of 2-acetamido-2-deoxy-D-glucono-1,5-lactone sulfonylhydrazones starts from D-glucosamine and involves condensation with arenesulfonylhydrazines, followed by oxidation to the corresponding glucono-1,5-lactone sulfonylhydrazones.

A potential, though unverified, workflow for the synthesis of the title compound is depicted below. This logical relationship diagram illustrates the key transformations that would be required.

Applications in Research

As a biochemical reagent in glycobiology, this compound is likely utilized in the synthesis of more complex glycoconjugates or as an inhibitor for glycoside hydrolases. The gluconolactone core is a known transition-state analogue for these enzymes. While specific biological activities for this compound are not extensively documented, related glucono-1,5-lactone derivatives have been shown to be potent inhibitors of enzymes such as O-GlcNAcase (OGA) and hexosaminidases. For example, a series of 2-acetamido-2-deoxy-D-glucono-1,5-lactone sulfonylhydrazones demonstrated nanomolar competitive inhibition of human OGA and HexB enzymes.

Future Directions

Further research is required to fully elucidate the biological activity and potential applications of this compound. Detailed enzymatic assays would be necessary to determine its inhibitory constants against a panel of glycoside hydrolases. Furthermore, the development and publication of a robust, high-yield synthetic protocol would greatly benefit the research community by making this compound more accessible for glycobiology studies. The exploration of this and similar molecules could lead to the development of novel therapeutics for a range of diseases where glycoside hydrolase activity is implicated.

References

An In-depth Technical Guide to 2-Acetamido-4,6-O-benzylidene-2-deoxy-D-gluconohydroximo-1,5-lactone (CAS Number: 132063-03-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and biological properties of 2-Acetamido-4,6-O-benzylidene-2-deoxy-D-gluconohydroximo-1,5-lactone, CAS number 132063-03-7. This compound is a notable biochemical reagent within the field of glycobiology, primarily recognized for its role as a potential inhibitor of glycoside hydrolases, specifically O-GlcNAcase (OGA) and β-hexosaminidases. This document details its physicochemical characteristics, presents a plausible synthetic pathway, and explores its mechanism of action within the context of the O-GlcNAcylation signaling pathway. Detailed experimental protocols for enzyme inhibition assays are also provided to facilitate further research and evaluation of this and related compounds.

Chemical and Physical Properties

This compound is a derivative of N-acetylglucosamine, a fundamental monosaccharide in various biological processes. The presence of a benzylidene acetal protecting the 4- and 6-hydroxyl groups and the formation of a hydroximo-1,5-lactone ring are key structural features. These modifications are critical to its biological activity and stability.

| Property | Value | Reference |

| CAS Number | 132063-03-7 | |

| Molecular Formula | C₁₅H₁₈N₂O₆ | [1] |

| Molecular Weight | 322.31 g/mol | [1] |

| Melting Point | 229-231°C | |

| Solubility | Soluble in DMSO and Methanol. | |

| Appearance | White to off-white crystalline powder | |

| Storage Conditions | Long-term storage at -20°C is recommended. |

Synthesis

A potential synthetic workflow is outlined below:

Biological Activity and Mechanism of Action

Inhibition of O-GlcNAcase and β-Hexosaminidases

This compound belongs to a class of molecules that are analogues of PUGNAc (O-(2-Acetamido-2-deoxy-D-glucopyranosylidene)amino N-phenylcarbamate), a well-established inhibitor of O-GlcNAcase (OGA) and lysosomal β-hexosaminidases.[2] While specific inhibitory constants (IC₅₀ or Kᵢ values) for CAS 132063-03-7 are not prominently reported in the literature, its structural similarity to other potent inhibitors suggests it likely exhibits similar activity.

The mechanism of inhibition for this class of compounds is believed to involve mimicking the oxazoline intermediate of the substrate-assisted catalytic mechanism employed by these glycoside hydrolases.[3] The sp²-hybridized anomeric carbon in the lactone ring mimics the geometry of the transition state during enzymatic hydrolysis, leading to competitive inhibition.[2]

The O-GlcNAcylation Signaling Pathway

O-GlcNAcylation is a dynamic and ubiquitous post-translational modification where a single N-acetylglucosamine (O-GlcNAc) moiety is attached to serine or threonine residues of nuclear and cytoplasmic proteins.[4][5] This process is regulated by two enzymes: O-GlcNAc transferase (OGT), which adds the O-GlcNAc modification, and O-GlcNAcase (OGA), which removes it.[4][5] O-GlcNAcylation is a critical regulator of numerous cellular processes, including signal transduction, transcription, and metabolism, and its dysregulation has been implicated in various diseases such as cancer, diabetes, and neurodegenerative disorders.[4][5][6]

Inhibitors of OGA, such as the class of compounds to which CAS 132063-03-7 belongs, are valuable research tools to study the functional consequences of increased O-GlcNAcylation on specific proteins and cellular pathways. By blocking the removal of O-GlcNAc, these inhibitors effectively increase the overall level of O-GlcNAcylated proteins in cells.

Experimental Protocols

In Vitro O-GlcNAcase/β-Hexosaminidase Inhibition Assay (Fluorogenic)

This protocol describes a continuous kinetic assay to determine the IC₅₀ or Kᵢ of an inhibitor using the fluorogenic substrate 4-methylumbelliferyl-N-acetyl-β-D-glucosaminide (4-MU-GlcNAc).

Materials:

-

Recombinant human O-GlcNAcase (hOGA) or β-hexosaminidase

-

4-MU-GlcNAc

-

Assay Buffer: 50 mM sodium phosphate, 100 mM NaCl, 0.1% BSA, pH 7.3

-

Inhibitor stock solution (dissolved in DMSO)

-

Stop Solution: 0.5 M Sodium Carbonate (Na₂CO₃)

-

96-well black microplates

-

Fluorescence plate reader (Excitation: ~365 nm, Emission: ~445 nm)

Procedure:

-

Prepare a serial dilution of the inhibitor in Assay Buffer.

-

To each well of a 96-well plate, add the inhibitor solution or a vehicle control (Assay Buffer with DMSO).

-

Add the diluted enzyme solution to each well and incubate for 10-15 minutes at 37°C to allow for inhibitor-enzyme binding.

-

Initiate the reaction by adding the 4-MU-GlcNAc substrate solution to each well. The final substrate concentration should be near the Kₘ value for the enzyme.

-

Incubate the plate at 37°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction remains in the linear range.

-

Terminate the reaction by adding the Stop Solution to each well.

-

Measure the fluorescence of the liberated 4-methylumbelliferone using a fluorescence plate reader.

-

Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control and determine the IC₅₀ value by fitting the data to a dose-response curve.

In Vitro O-GlcNAcase/β-Hexosaminidase Inhibition Assay (Chromogenic)

This protocol utilizes the chromogenic substrate p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNP-GlcNAc).

Materials:

-

Recombinant human O-GlcNAcase (hOGA) or β-hexosaminidase

-

pNP-GlcNAc

-

Assay Buffer (e.g., 50 mM sodium cacodylate, pH 6.5)

-

Inhibitor stock solution (dissolved in DMSO)

-

Stop Solution (e.g., 0.2 M sodium borate, pH 10.0)

-

96-well clear microplates

-

Spectrophotometer (absorbance at 400-405 nm)

Procedure:

-

Prepare serial dilutions of the inhibitor in the Assay Buffer.

-

Add the inhibitor solution or vehicle control to the wells of a 96-well plate.

-

Add the enzyme solution and pre-incubate for a short period.

-

Initiate the reaction by adding the pNP-GlcNAc substrate.

-

Incubate at 37°C for an appropriate duration.

-

Stop the reaction by adding the Stop Solution.

-

Measure the absorbance at 400-405 nm to quantify the amount of released p-nitrophenol.

-

Calculate the percent inhibition and determine the IC₅₀ value.[7]

Conclusion

This compound (CAS 132063-03-7) is a specialized biochemical reagent with significant potential for research in glycobiology and drug discovery. Its structural similarity to known inhibitors of OGA and β-hexosaminidases positions it as a valuable tool for modulating the O-GlcNAcylation status of proteins and for studying the roles of these enzymes in health and disease. This technical guide provides a foundational understanding of its properties and the experimental approaches to further investigate its biological functions. Further studies are warranted to fully elucidate its specific inhibitory potency and to explore its potential applications as a selective modulator of O-GlcNAc signaling.

References

- 1. biocat.com [biocat.com]

- 2. researchgate.net [researchgate.net]

- 3. O-GlcNAcase uses substrate-assisted catalysis: kinetic analysis and development of highly selective mechanism-inspired inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | O-GlcNAc as an Integrator of Signaling Pathways [frontiersin.org]

- 5. journals.biologists.com [journals.biologists.com]

- 6. The O-GlcNAc Modification - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Enzyme assay for β-N-acetylhexosaminidase - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

In-Depth Technical Guide on 2-Acetamido-4,6-O-benzylidene-2-deoxy-D-gluconohydroximo-1,5-lactone

For Researchers, Scientists, and Drug Development Professionals

This document provides core physicochemical data for 2-Acetamido-4,6-O-benzylidene-2-deoxy-D-gluconohydroximo-1,5-lactone, a biochemical reagent utilized in glycobiology research.

Physicochemical Properties

The fundamental quantitative data for this compound is its molecular formula and corresponding molecular weight, which are essential for experimental design and analysis in research and development.

| Property | Value |

| Molecular Formula | C₁₅H₁₈N₂O₆[1] |

| Molecular Weight | 322.31 g/mol |

Methodology for Molecular Weight Calculation

The molecular weight was calculated based on the molecular formula (C₁₅H₁₈N₂O₆), derived from the sum of the atomic weights of its constituent atoms. The atomic weights used for this calculation are the standard atomic weights of carbon (C), hydrogen (H), nitrogen (N), and oxygen (O).

-

Carbon (C): 15 atoms × 12.011 u = 180.165 u

-

Hydrogen (H): 18 atoms × 1.008 u = 18.144 u

-

Nitrogen (N): 2 atoms × 14.007 u = 28.014 u

-

Oxygen (O): 6 atoms × 15.999 u = 95.994 u

Total Molecular Weight: 180.165 + 18.144 + 28.014 + 95.994 = 322.317 u (reported as 322.31 g/mol )

Logical Relationship of Molecular Properties

The following diagram illustrates the logical flow from the compound's identity to its molecular weight.

References

Core Mechanism of Action of 2-Acetamido-2-deoxy-D-gluconohydroximo-1,5-lactone Derivatives as Glycoside Hydrolase Inhibitors

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

2-Acetamido-4,6-O-benzylidene-2-deoxy-D-gluconohydroximo-1,5-lactone is a biochemical reagent utilized in glycobiology research.[1][2] While specific mechanistic studies on this particular benzylidene-protected compound are not extensively available in public literature, its core structure, 2-acetamido-2-deoxy-D-gluconohydroximo-1,5-lactone, and its derivatives are recognized as potent inhibitors of specific glycoside hydrolases. This guide consolidates the known mechanism of action, quantitative data, and experimental protocols for structurally related compounds, providing a foundational understanding for researchers in glycobiology and drug development. The primary targets of these related molecules are human O-linked β-N-acetylglucosaminidase (hOGA) and human lysosomal hexosaminidases (hHexA and hHexB), enzymes implicated in a range of physiological and pathological processes.[3][4][5]

Mechanism of Action: Competitive Inhibition of hOGA and HexB

Derivatives of 2-acetamido-2-deoxy-D-glucono-1,5-lactone, such as the sulfonylhydrazone and semicarbazone analogs, have been demonstrated to be potent, competitive inhibitors of both hOGA and hHexB.[3][4][5][6] Competitive inhibition signifies that these molecules bind to the active site of the enzyme, thereby preventing the substrate from binding and subsequent catalysis. The inhibition constants (Ki) for some of these derivatives reach the nanomolar range, indicating high-affinity binding to the target enzymes.[3][4][5][6]

Computational studies, including Prime protein-ligand refinement and QM/MM optimizations, have been employed to elucidate the binding mode of these inhibitors. For instance, 2-acetamido-2-deoxy-d-glucono-1,5-lactone sulfonylhydrazones are suggested to bind preferentially in an s-cis conformation within the active site of hOGA.[3][4][5] The lactone core mimics the transition state of the natural substrate, N-acetylglucosamine (GlcNAc), allowing it to fit snugly into the enzyme's catalytic pocket. The various substituents on the core lactone structure, such as the sulfonylhydrazone or semicarbazone moieties, can form additional interactions with amino acid residues in the active site, further enhancing binding affinity.[6] For example, the N-phenylcarbamate moiety can form hydrogen bonds with catalytic site residues, while the phenyl group can engage in hydrophobic interactions.[6]

The inhibition of hOGA is of significant pharmacological interest as this enzyme is responsible for removing O-linked N-acetylglucosamine (O-GlcNAc) modifications from nuclear and cytoplasmic proteins. This dynamic post-translational modification, known as O-GlcNAcylation, is a crucial regulatory mechanism for a multitude of cellular processes. Dysregulation of O-GlcNAcylation has been linked to various diseases, including neurodegenerative disorders, cardiovascular diseases, type 2 diabetes, and cancer.[3][4][5] Therefore, inhibitors of hOGA are being actively investigated as potential therapeutic agents.

Quantitative Data: Inhibition of hOGA and HexB

The inhibitory potency of various 2-acetamido-2-deoxy-D-glucono-1,5-lactone derivatives has been quantified through enzyme kinetic studies. The following table summarizes the inhibition constants (Ki) for a selection of these compounds against hOGA and hHexB.

| Compound | Target Enzyme | Ki (nM) | Inhibition Type | Reference |

| 2-acetamido-2-deoxy-d-glucono-1,5-lactone 1-naphthalenesulfonylhydrazone (5f) | hOGA | 27 | Competitive | [3] |

| 2-acetamido-2-deoxy-d-glucono-1,5-lactone 1-naphthalenesulfonylhydrazone (5f) | hHexB | 6.8 | Competitive | [3] |

| 2-acetamido-2-deoxy-D-glucono-1,5-lactone semicarbazone derivatives (e.g., 6e, 6g) | hOGA | Sub-μM to nM | Competitive | [6] |

| 2-acetamido-2-deoxy-D-glucono-1,5-lactone semicarbazone derivatives | HexA/HexB | Sub-μM to nM | Competitive | [6] |

Experimental Protocols

Detailed methodologies for the synthesis and enzymatic evaluation of 2-acetamido-2-deoxy-D-glucono-1,5-lactone derivatives are crucial for researchers aiming to replicate or build upon these findings.

Synthesis of 2-acetamido-2-deoxy-d-glucono-1,5-lactone Sulfonylhydrazones [3][4]

-

Starting Material Preparation: 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-d-glucopyranose is prepared from D-glucosamine hydrochloride.[4]

-

Condensation: The prepared N-acetyl-3,4,6-tri-O-acetyl-d-glucosamine is condensed with arenesulfonylhydrazines in the presence of a catalytic amount of p-toluenesulfonic acid in chloroform to yield N-glycosyl arenesulfonyl hydrazides.[3][4]

-

Oxidation: The resulting N-glycosyl arenesulfonyl hydrazides are oxidized to the corresponding glucono-1,5-lactone sulfonylhydrazones using activated MnO2 in dichloromethane at reflux.[3][4]

-

Deprotection: The O-acetyl protecting groups are removed using ammonia in methanol (NH3/MeOH) to furnish the final test compounds.[3][4]

Enzyme Kinetic Analysis [6]

-

Enzyme and Substrate Preparation: Recombinant human OGA (hOGA) and purified human hexosaminidases A and B (HexA/HexB) are used. A suitable chromogenic or fluorogenic substrate, such as p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNP-GlcNAc), is prepared in an appropriate buffer.

-

Inhibition Assay: The enzyme activity is measured in the presence and absence of the inhibitor at various concentrations. The reaction is initiated by the addition of the enzyme to a solution containing the substrate and the inhibitor.

-

Data Analysis: The rate of substrate hydrolysis is monitored spectrophotometrically or fluorometrically. The type of inhibition and the inhibition constant (Ki) are determined by analyzing the data using methods such as the Dixon plot or the Cornish-Bowden plot.[6]

Visualizations

Signaling Pathway: O-GlcNAc Cycling and hOGA Inhibition

Caption: O-GlcNAc cycling and the inhibitory action of lactone derivatives on hOGA.

Experimental Workflow: Synthesis of Lactone Sulfonylhydrazones

Caption: Synthetic workflow for 2-acetamido-2-deoxy-d-glucono-1,5-lactone sulfonylhydrazones.

Logical Relationship: Competitive Inhibition

Caption: The logical relationship of competitive inhibition at the enzyme active site.

References

- 1. biocat.com [biocat.com]

- 2. This compound | 糖生物学 | MCE [medchemexpress.cn]

- 3. 2-Acetamido-2-deoxy-d-glucono-1,5-lactone Sulfonylhydrazones: Synthesis and Evaluation as Inhibitors of Human OGA and HexB Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 2-Acetamido-2-deoxy-d-glucono-1,5-lactone Sulfonylhydrazones: Synthesis and Evaluation as Inhibitors of Human OGA and HexB Enzymes [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. knowledge.lancashire.ac.uk [knowledge.lancashire.ac.uk]

The Role of 2-Acetamido-4,6-O-benzylidene-2-deoxy-D-gluconohydroximo-1,5-lactone in Glycobiology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Acetamido-4,6-O-benzylidene-2-deoxy-D-gluconohydroximo-1,5-lactone is a biochemical reagent utilized in the field of glycobiology.[1][2] While specific literature detailing its mechanism of action is limited, its structural similarity to a class of well-characterized glycosidase inhibitors suggests a significant role in studying and modulating the activity of enzymes involved in glycan processing. This guide synthesizes the available information on closely related compounds to infer the probable function, experimental utility, and therapeutic potential of this reagent. The focus will be on the inhibition of O-GlcNAcase (OGA) and β-hexosaminidases, key enzymes in cellular signaling and homeostasis.

Introduction: The Context of Glycosidase Inhibition

Glycobiology is the study of the structure, synthesis, and biology of saccharides (sugars).[1][2] A critical aspect of this field is the enzymatic degradation of glycans, which is carried out by glycoside hydrolases (glycosidases). The dysregulation of these enzymes is implicated in numerous pathologies.

The core structure of this compound is based on a gluconolactone scaffold. This scaffold is a hallmark of potent inhibitors of N-acetyl-β-D-hexosaminidases. Specifically, derivatives of 2-acetamido-2-deoxy-D-glucono-1,5-lactone have been identified as powerful inhibitors of human O-GlcNAcase (hOGA) and lysosomal β-hexosaminidases (HexA and HexB).[3][4][5]

Potential Mechanism of Action: O-GlcNAcase Inhibition

O-GlcNAcylation is a dynamic post-translational modification where a single β-N-acetylglucosamine (GlcNAc) moiety is attached to serine or threonine residues of nuclear and cytosolic proteins. This process is regulated by the interplay of two enzymes: O-GlcNAc transferase (OGT), which adds the modification, and O-GlcNAcase (OGA), which removes it. Aberrant O-GlcNAcylation is linked to several diseases, including neurodegenerative disorders, diabetes, and cancer.[3][5]

Given its structure, this compound is hypothesized to act as a competitive inhibitor of hOGA. The lactone ring mimics the oxocarbenium-ion-like transition state of the substrate during enzymatic hydrolysis.

Quantitative Data from Related Inhibitors

While specific quantitative data for this compound is not available in the reviewed literature, the following table summarizes the inhibitory constants (Ki) for a series of structurally related 2-acetamido-2-deoxy-D-glucono-1,5-lactone sulfonylhydrazone derivatives against human OGA (hOGA) and human lysosomal β-hexosaminidase B (hHexB). These compounds demonstrate potent, nanomolar competitive inhibition of both enzymes.[3][5]

| Compound | R Group | Ki (nM) for hOGA | Ki (nM) for hHexB |

| 5a | 4-Methylphenyl | 110 | 54 |

| 5b | 4-(Trifluoromethyl)phenyl | 70 | 25 |

| 5c | 4-Fluorophenyl | 110 | 44 |

| 5d | 4-Chlorophenyl | 80 | 17 |

| 5e | 2-Naphthyl | 31 | 13 |

| 5f | 1-Naphthyl | 27 | 6.8 |

Data extracted from Kiss et al., Int J Mol Sci. 2022, 23(3), 1037.[3][5]

Experimental Protocols

The following is a detailed methodology for a typical enzyme kinetics assay used to evaluate the inhibitory potential of compounds like this compound against hOGA. This protocol is based on methodologies described for related inhibitors.[4]

General Workflow for Inhibitor Screening

Detailed Protocol for hOGA Inhibition Assay

Materials:

-

Enzyme: Recombinant human OGA (hOGA).

-

Substrate: 4-Methylumbelliferyl N-acetyl-β-D-glucosaminide (4-MU-GlcNAc).

-

Inhibitor: this compound, dissolved in an appropriate solvent (e.g., DMSO).

-

Assay Buffer: For example, 50 mM sodium phosphate, 100 mM NaCl, 0.1% BSA, pH 6.5.

-

Stop Solution: For example, 0.5 M sodium carbonate, pH 10.5.

-

Instrumentation: Fluorescence plate reader (Excitation: 365 nm, Emission: 445 nm).

-

Microplates: 96-well, black, flat-bottom plates.

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of the inhibitor in DMSO. Create a dilution series in the assay buffer.

-

Prepare a stock solution of the substrate (4-MU-GlcNAc) in DMSO or water. Dilute to the desired working concentration in the assay buffer.

-

Dilute the hOGA enzyme to the working concentration in the assay buffer.

-

-

Assay Setup:

-

In a 96-well plate, add a fixed volume of the diluted inhibitor solutions to the appropriate wells. Include wells for a no-inhibitor control (with buffer/DMSO) and a no-enzyme control.

-

Add a fixed volume of the diluted hOGA enzyme solution to all wells except the no-enzyme control.

-

Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a set period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

-

-

Enzymatic Reaction:

-

Initiate the reaction by adding a fixed volume of the substrate (4-MU-GlcNAc) solution to all wells.

-

Incubate the plate at the same temperature for a defined time (e.g., 30 minutes), ensuring the reaction remains in the linear range.

-

-

Termination and Measurement:

-

Stop the reaction by adding a volume of the stop solution to each well.

-

Measure the fluorescence of the product (4-methylumbelliferone) using a plate reader.

-

-

Data Analysis:

-

Subtract the background fluorescence (from no-enzyme controls).

-

Plot the reaction velocity (fluorescence intensity) against the inhibitor concentration.

-

To determine the inhibition constant (Ki) for competitive inhibition, perform the assay at multiple substrate concentrations. The data can be analyzed using Dixon plots (1/velocity vs. inhibitor concentration) or Cornish-Bowden plots ([Substrate]/velocity vs. inhibitor concentration).[4]

-

Synthesis of Related Compounds

The synthesis of related 2-acetamido-2-deoxy-D-glucono-1,5-lactone derivatives typically starts from D-glucosamine. A common synthetic route involves the protection of hydroxyl groups, followed by oxidation and derivatization at the anomeric position. For instance, the synthesis of sulfonylhydrazone derivatives involves the condensation of N-acetyl-3,4,6-tri-O-acetyl-D-glucosamine with arenesulfonylhydrazines, followed by oxidation with manganese dioxide (MnO2) to form the glucono-1,5-lactone sulfonylhydrazones. The final step is the removal of the O-acetyl protecting groups.[3][5][6]

Conclusion and Future Directions

This compound belongs to a class of compounds with high potential as inhibitors of glycosidases, particularly OGA. While direct evidence of its biological activity is pending, the extensive research on its structural analogs strongly suggests its utility as a tool for studying O-GlcNAc signaling and as a lead compound for drug discovery.

Future research should focus on characterizing the inhibitory profile of this specific compound against a panel of glycosidases to determine its potency and selectivity. Elucidating its precise binding mode through co-crystallization studies and its effects in cellular and animal models will be crucial steps in validating its potential as a therapeutic agent.

References

- 1. biocat.com [biocat.com]

- 2. This compound | 糖生物学 | MCE [medchemexpress.cn]

- 3. 2-Acetamido-2-deoxy-d-glucono-1,5-lactone Sulfonylhydrazones: Synthesis and Evaluation as Inhibitors of Human OGA and HexB Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. knowledge.lancashire.ac.uk [knowledge.lancashire.ac.uk]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

Unveiling 2-Acetamido-4,6-O-benzylidene-2-deoxy-D-gluconohydroximo-1,5-lactone: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Acetamido-4,6-O-benzylidene-2-deoxy-D-gluconohydroximo-1,5-lactone is a notable biochemical reagent within the expansive field of glycobiology.[1][2][3] This complex carbohydrate derivative holds potential for researchers investigating the intricate roles of sugars in biological systems. This technical guide consolidates the currently available information on this compound, covering its known properties and providing a speculative perspective on its synthesis and potential biological relevance based on related structures. It is important to note that detailed scientific literature specifically documenting the discovery, comprehensive biological activity, and specific synthetic protocols for this exact molecule is limited.

Physicochemical Properties

Quantitative data for this compound is sparse in publicly accessible literature. The following table summarizes the available data, primarily sourced from commercial supplier information.

| Property | Value | Source |

| CAS Number | 132063-03-7 | [4] |

| Molecular Formula | C₁₅H₁₈N₂O₆ | [4] |

| Melting Point | 229-231°C | [4] |

| Solubility | Soluble in DMSO and Methanol | [4] |

Hypothetical Synthesis and Experimental Considerations

Key Synthetic Steps:

-

N-Acetylation: The initial step would involve the acetylation of the amino group of D-glucosamine to form N-acetyl-D-glucosamine (GlcNAc).

-

Benzylidene Acetal Formation: Protection of the 4- and 6-hydroxyl groups of GlcNAc is a critical step. This is typically achieved by reacting GlcNAc with benzaldehyde dimethyl acetal in the presence of an acid catalyst, such as p-toluenesulfonic acid, in an anhydrous solvent like N,N-dimethylformamide (DMF). This reaction preferentially forms the 4,6-O-benzylidene acetal due to the thermodynamic stability of the resulting six-membered ring.

-

Oxidation to Lactone: The pyranose ring of the protected GlcNAc derivative would then need to be oxidized to the corresponding glucono-1,5-lactone. This can be achieved using various oxidizing agents. A common method for the synthesis of glucono-1,5-lactones is the oxidation of glucose with bromine water or enzymatic oxidation using glucose oxidase.

-

Formation of the Hydroximo Group: The final step would involve the conversion of the lactone to the corresponding hydroximo-lactone. This can typically be accomplished by reacting the lactone with hydroxylamine.

The following diagram illustrates a generalized workflow for the proposed synthesis.

Caption: Proposed synthetic workflow for the target molecule.

Potential Biological Activity and Signaling Pathways

Direct experimental evidence for the biological activity of this compound is currently lacking in the scientific literature. However, based on the structural similarities to other known bioactive carbohydrate derivatives, some potential areas of investigation can be proposed.

Derivatives of 2-acetamido-2-deoxy-d-glucono-1,5-lactone, such as sulfonylhydrazones, have been synthesized and evaluated as potent inhibitors of human O-GlcNAcase (OGA) and lysosomal hexosaminidases (HexA and HexB).[5][6][7] These enzymes play crucial roles in cellular signaling and homeostasis by regulating the addition and removal of N-acetylglucosamine from proteins. Inhibition of these enzymes has been implicated in therapeutic strategies for various diseases, including neurodegenerative disorders and cancer.

Given its core glucono-1,5-lactone structure, it is plausible that this compound could also exhibit inhibitory activity against glycosidases. The benzylidene and hydroximo moieties would influence its binding affinity and selectivity for different enzymes.

The diagram below illustrates a simplified representation of the O-GlcNAc signaling pathway, a potential target for compounds of this class.

Caption: Potential inhibition of O-GlcNAcase (OGA) in the O-GlcNAc signaling pathway.

Future Directions

The limited availability of data on this compound highlights a clear need for further research. Key areas for future investigation include:

-

Definitive Synthesis and Characterization: Development and publication of a detailed, reproducible synthetic protocol and full characterization of the compound using modern analytical techniques (NMR, Mass Spectrometry, X-ray crystallography).

-

Biological Screening: Systematic screening of the compound against a panel of glycosidases and glycosyltransferases to determine its inhibitory activity and selectivity.

-

Cellular Studies: Investigation of its effects on cellular processes, particularly those regulated by O-GlcNAcylation and other forms of glycosylation.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of related analogs to understand the contribution of the benzylidene and hydroximo groups to its biological activity.

References

- 1. revroum.lew.ro [revroum.lew.ro]

- 2. biocat.com [biocat.com]

- 3. This compound | 糖生物学 | MCE [medchemexpress.cn]

- 4. cdn.usbio.net [cdn.usbio.net]

- 5. 2-Acetamido-2-deoxy-d-glucono-1,5-lactone Sulfonylhydrazones: Synthesis and Evaluation as Inhibitors of Human OGA and HexB Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. knowledge.lancashire.ac.uk [knowledge.lancashire.ac.uk]

2-Acetamido-4,6-O-benzylidene-2-deoxy-D-gluconohydroximo-1,5-lactone: A Technical Review of its Synthesis and Potential Biological Significance

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Acetamido-4,6-O-benzylidene-2-deoxy-D-gluconohydroximo-1,5-lactone, a carbohydrate derivative with potential applications in glycobiology and drug discovery. Due to the limited direct literature on this specific compound, this document outlines a proposed synthetic pathway based on established organic chemistry principles and provides a detailed analysis of its likely biological role as an inhibitor of O-GlcNAcase (OGA), drawing parallels from structurally related molecules.

Core Compound Properties

Basic chemical and physical properties of the target compound are summarized below.

| Property | Value | Reference |

| CAS Number | 132063-03-7 | [Vendor Data] |

| Molecular Formula | C₁₅H₁₈N₂O₆ | [Vendor Data] |

| Molecular Weight | 338.31 g/mol | [Calculated] |

| Melting Point | 229-231°C | [Vendor Data] |

| Solubility | DMSO, Methanol | [Vendor Data] |

| Storage | Short-term at room temperature; Long-term at -20°C | [Vendor Data] |

Proposed Synthetic Pathway

A plausible multi-step synthesis of this compound is proposed, commencing from the readily available D-glucosamine hydrochloride. The key transformations involve N-acetylation, selective protection of the 4- and 6-hydroxyl groups with a benzylidene acetal, oxidation of the anomeric carbon to a lactone, and subsequent formation of the hydroximo-lactone.

Caption: Proposed synthetic workflow for the target compound.

Experimental Protocols

Detailed methodologies for each key step in the proposed synthesis are provided below, adapted from procedures for similar carbohydrate transformations.

Step 1: Synthesis of N-Acetyl-D-glucosamine

This procedure is adapted from the N-acetylation of glucosamine.

-

Materials: D-glucosamine hydrochloride, Methanol, Sodium methoxide, Acetic anhydride.

-

Procedure:

-

Suspend D-glucosamine hydrochloride in methanol.

-

Add a stoichiometric equivalent of sodium methoxide to the suspension to generate a solution of free D-glucosamine.

-

Treat the resulting solution with 1.5 to 2 equivalents of acetic anhydride at room temperature.

-

The crude N-acetyl-D-glucosamine precipitates from the solution and can be collected by filtration.

-

Wash the product with cold methanol and then ether, followed by drying. Recrystallization from water/ethanol/ether can be performed for further purification.

-

Step 2: Synthesis of 4,6-O-Benzylidene-N-acetyl-D-glucosamine

This protocol is based on the benzylidene protection of N-acetyl-D-glucosamine analogs.[1]

-

Materials: N-Acetyl-D-glucosamine, Dimethylformamide (DMF), Benzaldehyde dimethyl acetal, p-Toluenesulfonic acid (catalytic amount), Saturated sodium bicarbonate solution.

-

Procedure:

-

Dissolve N-acetyl-D-glucosamine in DMF.

-

Add benzaldehyde dimethyl acetal (approximately 3 equivalents) and a catalytic amount of p-toluenesulfonic acid to the solution.

-

Stir the reaction mixture for several hours at room temperature.

-

Remove DMF under reduced pressure.

-

Suspend the resulting residue in a saturated sodium bicarbonate solution to neutralize the acid catalyst.

-

The product can be isolated by filtration and purified by recrystallization or column chromatography.

-

Step 3: Synthesis of 2-Acetamido-4,6-O-benzylidene-2-deoxy-D-glucono-1,5-lactone

This step involves the oxidation of the protected N-acetylglucosamine. While various oxidizing agents can be employed for the conversion of a hemiacetal to a lactone, a mild method using iodine in methanol is proposed here.

-

Materials: 4,6-O-Benzylidene-N-acetyl-D-glucosamine, Iodine, Methanol, Sodium thiosulfate solution.

-

Procedure:

-

Dissolve the benzylidene-protected N-acetylglucosamine in methanol.

-

Add a solution of iodine in methanol dropwise until a persistent yellow color is observed.

-

Stir the reaction at room temperature until completion, monitored by TLC.

-

Quench the excess iodine by adding a sodium thiosulfate solution.

-

Evaporate the methanol and extract the product with a suitable organic solvent.

-

Purify the resulting lactone by column chromatography.

-

Step 4: Synthesis of this compound

The final step involves the conversion of the lactone to the corresponding hydroximo-lactone. This reaction is analogous to the formation of hydroxamic acids from esters or lactones.

-

Materials: 2-Acetamido-4,6-O-benzylidene-2-deoxy-D-glucono-1,5-lactone, Hydroxylamine hydrochloride, Base (e.g., sodium methoxide or triethylamine), Methanol.

-

Procedure:

-

Prepare a solution of hydroxylamine from hydroxylamine hydrochloride and a base in methanol.

-

Add the protected glucono-1,5-lactone to the hydroxylamine solution.

-

Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC.

-

Upon completion, neutralize the reaction mixture if necessary.

-

The product may precipitate from the solution or can be isolated after solvent evaporation and purification by column chromatography or recrystallization.

-

Quantitative Data Summary

The following table summarizes expected yields and key analytical data for the intermediates and the final product, based on literature values for analogous reactions.

| Compound | Step | Expected Yield (%) | Key Analytical Data (Expected) | Reference (Analogous Reactions) |

| N-Acetyl-D-glucosamine | 1 | >90 | ¹H NMR, ¹³C NMR consistent with structure | [General Knowledge] |

| 4,6-O-Benzylidene-N-acetyl-D-glucosamine | 2 | 70-80 | ¹H NMR showing benzylidene proton at ~5.5 ppm | [1] |

| 2-Acetamido-4,6-O-benzylidene-2-deoxy-D-glucono-1,5-lactone | 3 | 60-70 | IR spectroscopy showing a characteristic lactone carbonyl stretch (~1750 cm⁻¹) | [General Knowledge] |

| This compound | 4 | 50-60 | Mass spectrometry confirming the addition of a hydroxylamino group | [General Knowledge] |

Biological Context: A Potential O-GlcNAcase Inhibitor

The structural features of this compound, particularly the N-acetylglucosamine backbone and the hydroximo-lactone functionality, suggest its potential as an inhibitor of O-GlcNAcase (OGA). OGA is a key enzyme in the hexosamine biosynthetic pathway (HBP), which is a critical nutrient-sensing pathway in cells.

The HBP culminates in the post-translational modification of proteins by O-linked N-acetylglucosamine (O-GlcNAc). This dynamic modification, regulated by the interplay of O-GlcNAc transferase (OGT) and OGA, plays a crucial role in various cellular processes, including signal transduction, transcription, and stress responses.[2][3][4] Dysregulation of O-GlcNAc cycling is implicated in several diseases, including neurodegenerative disorders like Alzheimer's disease, diabetes, and cancer.[5][6]

Inhibition of OGA leads to an increase in cellular O-GlcNAcylation levels, which has been shown to be a promising therapeutic strategy for conditions characterized by tau pathology, such as Alzheimer's disease.[7][8] The lactone and related functionalities are known to mimic the transition state of the glycosidic bond cleavage catalyzed by glycosidases, making them effective inhibitors. The hydroximo group could potentially enhance binding to the active site of OGA.

Caption: O-GlcNAc cycling and the inhibitory action of the target compound.

Conclusion

While direct experimental data on this compound is scarce, this guide provides a robust framework for its synthesis and a compelling hypothesis for its biological function. The proposed synthetic route leverages well-established reactions in carbohydrate chemistry, offering a clear path for its preparation. Furthermore, its structural similarity to known OGA inhibitors positions it as a promising candidate for further investigation in the context of neurodegenerative diseases and other conditions linked to dysregulated O-GlcNAc signaling. Further research is warranted to validate the proposed synthesis, characterize the compound thoroughly, and evaluate its inhibitory activity against O-GlcNAcase.

References

- 1. Synthesis of N-acetyl Glucosamine Analogs as Inhibitors for Hyaluronan Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Hexosamine Signaling Pathway: O-GlcNAc cycling in feast or famine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. royalsocietypublishing.org [royalsocietypublishing.org]

- 4. O-GlcNAc as an Integrator of Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Beginner’s Guide to O-GlcNAc: From Nutrient Sensitive Pathway Regulation to Its Impact on the Immune System - PMC [pmc.ncbi.nlm.nih.gov]

- 6. alzdiscovery.org [alzdiscovery.org]

- 7. O-GlcNAcase inhibitors as potential therapeutics for the treatment of Alzheimer's disease and related tauopathies: analysis of the patent literature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pharmacological inhibition of O-GlcNAcase (OGA) prevents cognitive decline and amyloid plaque formation in bigenic tau/APP mutant mice - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Benzylidene Protecting Group in Glycosides

For Researchers, Scientists, and Drug Development Professionals

The strategic use of protecting groups is a cornerstone of modern carbohydrate chemistry, enabling the regioselective modification of polyhydroxylated structures essential for the synthesis of complex oligosaccharides and glycoconjugates. Among the most versatile and widely employed protecting groups is the benzylidene acetal, prized for its robust stability, ease of introduction, and the diverse, regioselective transformations it can undergo. This guide provides a comprehensive overview of the formation, cleavage, and synthetic utility of the benzylidene protecting group in the context of glycoside chemistry.

Formation of Benzylidene Acetals

Benzylidene acetals are cyclic protecting groups formed by the acid-catalyzed reaction of a diol with benzaldehyde or a benzaldehyde equivalent.[1] In the realm of pyranosides, they exhibit a strong thermodynamic preference for protecting 1,3-diols, most notably the syn-axial C4 and C6 hydroxyl groups, leading to the formation of a rigid six-membered 1,3-dioxane ring system.[2][3] This regioselectivity is a key feature, allowing for the simultaneous protection of two hydroxyl groups in a single, efficient step.

The reaction is typically catalyzed by a Brønsted or Lewis acid. Common catalysts include p-toluenesulfonic acid (TsOH), 10-camphorsulfonic acid (CSA), and zinc chloride (ZnCl₂).[2][4][5] The use of benzaldehyde dimethyl acetal is often preferred over benzaldehyde as it avoids the production of water, which can hinder the reaction equilibrium.[2][6] More recently, catalysts like copper(II) triflate (Cu(OTf)₂) have been shown to be highly efficient, allowing the reaction to proceed rapidly at room temperature.[2]

Factors Influencing Formation:

-

Thermodynamic Control: The formation of the 4,6-O-benzylidene acetal on hexopyranosides is the thermodynamically favored product due to the stability of the resulting fused ring system.

-

Substrate Stereochemistry: While glucopyranosides and galactopyranosides readily form 4,6-O-benzylidene acetals, mannopyranosides, with their cis-2,3-diol arrangement, can sometimes yield mixtures of 2,3-O- and 4,6-O-acetals.[2][7] This can be overcome by using sterically hindered aldehydes like 2,6-dimethylbenzaldehyde, which restores selectivity for the 4,6-position.[7]

A typical procedure involves the reaction of methyl α-D-glucopyranoside with benzaldehyde dimethyl acetal in the presence of an acid catalyst.[6][8]

-

To a solution of methyl-α-D-glucopyranoside (1.0 equiv.) in anhydrous N,N-dimethylformamide (DMF), add benzaldehyde dimethyl acetal (1.3 equiv.) and a catalytic amount of camphor-10-sulfonic acid (CSA).[6]

-

Heat the mixture at approximately 50°C for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).[6]

-

Upon completion, cool the reaction to room temperature and neutralize the catalyst with triethylamine.[6]

-

The product is typically purified by precipitation and recrystallization or silica gel chromatography to yield the crystalline methyl 4,6-O-benzylidene-α-D-glucopyranoside.[6][9]

Cleavage and Regioselective Opening of Benzylidene Acetals

The utility of the benzylidene acetal is significantly enhanced by the variety of methods available for its removal, which can be broadly categorized into complete deprotection (cleavage) and regioselective reductive opening.

Full removal of the benzylidene group to regenerate the diol is typically achieved under acidic or hydrogenolytic conditions.

-

Acidic Hydrolysis: Mild acidic conditions, such as treatment with aqueous acetic acid or trifluoroacetic acid, are commonly used to hydrolyze the acetal.[10][11] Reagents like sodium hydrogen sulfate monohydrate provide a mild and easily removable catalyst for this transformation.[11] The mechanism involves protonation of an acetal oxygen, followed by ring opening and eventual hydrolysis to the diol and benzaldehyde.[12][13][14]

-

Hydrogenolysis: Catalytic hydrogenation, typically using palladium on carbon (Pd/C) and a hydrogen source, is a very effective and clean method for deprotection.[10][15] This method simultaneously removes other benzyl-type protecting groups. Transfer hydrogenation using a hydrogen donor like triethylsilane in the presence of Pd/C offers a convenient alternative to using flammable hydrogen gas.[10][15]

One of the most powerful applications of the benzylidene acetal is its ability to be opened regioselectively to yield either a 4-O-benzyl or a 6-O-benzyl ether, leaving the other hydroxyl group free for further functionalization.[16][17] The outcome of this reaction is highly dependent on the choice of Lewis acid and hydride source.[17][18]

The general mechanism involves coordination of a Lewis acid to one of the acetal oxygen atoms, leading to the formation of an oxocarbenium ion intermediate, which is then attacked by a hydride donor.[18]

-

Formation of 6-O-Benzyl Ethers (4-OH Free): This is the more common outcome. Reagent systems like NaCNBH₃/HCl, BH₃·THF/TMSOTf, and Et₃SiH/BF₃·Et₂O typically deliver the hydride to the C-6 position, resulting in the formation of the 6-O-benzyl ether.[17][19] The regioselectivity is often directed by the Lewis acid coordinating to the more sterically accessible O-6, leading to cleavage of the C4-O bond.[18]

-

Formation of 4-O-Benzyl Ethers (6-OH Free): Achieving the opposite regioselectivity is more challenging but can be accomplished with specific reagent combinations. The use of diisobutylaluminium hydride (DIBAL-H) or reagent systems like Et₃SiH/PhBCl₂ can favor the formation of the 4-O-benzyl ether.[18][20][21] The mechanism is thought to involve the hydride reagent itself playing a key role in directing the regioselectivity.[17][18]

The following is a representative protocol for the formation of a 6-O-benzyl ether derivative, leaving the C4-hydroxyl free.[16][19]

-

Dissolve the 4,6-O-benzylidene protected glycoside (1.0 equiv.) in anhydrous dichloromethane (CH₂Cl₂) under an inert atmosphere (e.g., Argon).[16]

-

Cool the solution to 0°C or a lower temperature (e.g., -78°C).[16][19]

-

Add triethylsilane (Et₃SiH, ~2.0-3.0 equiv.) followed by the dropwise addition of a Lewis acid such as boron trifluoride diethyl etherate (BF₃·Et₂O, ~2.0-3.0 equiv.).[16][19]

-

Stir the reaction at low temperature, allowing it to warm slowly while monitoring by TLC until the starting material is consumed.[16]

-

Quench the reaction by adding triethylamine followed by methanol.[16]

-

Perform an aqueous workup, and purify the crude product by silica gel column chromatography to isolate the 6-O-benzyl ether.

Data Summary

The choice of reagents and conditions is critical for achieving the desired outcome in both formation and cleavage reactions. The following tables summarize quantitative data for these key transformations.

Table 1: Conditions for Benzylidene Acetal Formation

| Substrate | Reagent | Catalyst | Solvent | Temp. | Time | Yield (%) | Ref |

| Methyl α-D-glucopyranoside | Benzaldehyde | ZnCl₂ | Benzaldehyde | RT | 48 h | 63 | [4] |

| Methyl α-D-glucopyranoside | PhCH(OMe)₂ | CSA | DMF | 50°C | 6 h | 76 | [6] |

| Generic Diol | PhCH(OMe)₂ | Cu(OTf)₂ | Acetonitrile | RT | < 1 h | >90 | [2] |

| D-Glucose | Benzaldehyde | H₂SO₄ | DMF | 20-40°C | 6-36 h | N/A | [22] |

Table 2: Conditions for Benzylidene Acetal Cleavage and Reductive Opening

| Substrate (Typical) | Reagent System | Desired Product | Temp. | Time | Yield (%) | Ref |

| 4,6-O-Benzylidene Glycoside | 10% Pd/C, Et₃SiH | 4,6-Diol | RT | 30 min | 87 | [15] |

| 4,6-O-Benzylidene Glycoside | NaHSO₄·H₂O | 4,6-Diol | 23-26°C | 1 h | >90 | [11] |

| 4,6-O-Benzylidene Glucoside | Et₃SiH, BF₃·Et₂O | 6-O-Benzyl Ether | 0°C | N/A | 78 | [19] |

| 4,6-O-Benzylidene Glycoside | Et₃SiH, TfOH | 6-O-Benzyl Ether | -78°C to RT | N/A | High | [16] |

| 4,6-O-Benzylidene Glycoside | EtAlCl₂, Et₃SiH | 6-O-Benzyl Ether | -78°C to 0°C | 1-4 h | 85-95 | [23] |

| 4,6-O-Benzylidene Glycoside | Et₃SiH, PhBCl₂ | 4-O-Benzyl Ether | N/A | N/A | Quant. | [21] |

| 4,6-O-Benzylidene Glycoside | DIBAL-H | 4-O-Benzyl Ether | N/A | N/A | High | [16] |

Conclusion

The benzylidene acetal remains an indispensable tool in the synthetic carbohydrate chemist's arsenal. Its reliable and high-yielding formation provides robust protection for the 4- and 6-hydroxyl groups of pyranosides. More importantly, the development of diverse and highly regioselective methods for its reductive opening provides a critical branch point in synthetic pathways, allowing for the differential functionalization of otherwise chemically similar hydroxyl groups. This versatility secures the benzylidene acetal's role in the sophisticated assembly of complex carbohydrates required for research in biology, medicine, and materials science.

References

- 1. benchchem.com [benchchem.com]

- 2. Benzylidene protection of diol - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. chemtry.in [chemtry.in]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. researchgate.net [researchgate.net]

- 6. dergipark.org.tr [dergipark.org.tr]

- 7. Selective 4,6-O-benzylidene formation of methyl α-D-mannopyranoside using 2,6-dimethylbenzaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Removal of benzylidene acetal and benzyl ether in carbohydrate derivatives using triethylsilane and Pd/C - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 12. osti.gov [osti.gov]

- 13. youtube.com [youtube.com]

- 14. youtube.com [youtube.com]

- 15. Removal of benzylidene acetal and benzyl ether in carbohydrate derivatives using triethylsilane and Pd/C [beilstein-journals.org]

- 16. Reductive opening of benzylidene group - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. Regioselective reductive openings of 4,6-benzylidene acetals: synthetic and mechanistic aspects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. CN101735284B - Preparation method of 4, 6-O-benzylidene-D-glucopyranose - Google Patents [patents.google.com]

- 23. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for 2-Acetamido-4,6-O-benzylidene-2-deoxy-D-gluconohydroximo-1,5-lactone and Related Glycosidase Inhibitors

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Acetamido-4,6-O-benzylidene-2-deoxy-D-gluconohydroximo-1,5-lactone is a biochemical reagent employed in the field of glycobiology.[1][2] This area of study investigates the structure, synthesis, function, and evolution of carbohydrates (sugars).[1][2] Glycobiology is a multidisciplinary field with close ties to fundamental research, biotechnology, and biomedicine, encompassing carbohydrate chemistry, the enzymology of glycan formation and degradation, and the roles of glycans in biological systems.[1][2]

The core structure of this compound, a derivative of 2-acetamido-2-deoxy-D-gluconolactone, suggests its primary application as an inhibitor of glycosidases, particularly enzymes that process N-acetyl-β-D-glucosaminides.[3][4][5] Aldonolactones with a configuration corresponding to the enzyme's substrate are known to be effective inhibitors of glycosidases.[3][4][6] This document provides an overview of the applications of this class of compounds in research, with a focus on their role as inhibitors of O-GlcNAcase (OGA), and includes relevant protocols and data for analogous compounds due to the limited specific data available for the title compound.

Principle of Action: O-GlcNAcase Inhibition

O-GlcNAcylation is a dynamic post-translational modification where a single N-acetylglucosamine (O-GlcNAc) sugar is attached to serine or threonine residues of nuclear and cytoplasmic proteins.[7][8] This process is regulated by the interplay of two enzymes: O-GlcNAc transferase (OGT), which adds the modification, and O-GlcNAcase (OGA), which removes it.[8][9] The dynamic cycling of O-GlcNAcylation is crucial for cellular processes and responses to environmental changes.[9]

Inhibitors of OGA, such as compounds structurally related to 2-acetamido-2-deoxy-D-gluconolactone, block the removal of O-GlcNAc, leading to an increase in the overall level of O-GlcNAcylated proteins.[8] This has significant implications for various cellular signaling pathways and has been explored as a therapeutic strategy for several diseases, including neurodegenerative disorders and cancer.[8][10][11]

Applications in Research

The primary application of 2-acetamido-2-deoxy-D-glucono-1,5-lactone derivatives is as inhibitors of glycosidases.[3][4][5] This inhibitory activity allows researchers to probe the functional roles of O-GlcNAcylation in various biological contexts.

Neurodegenerative Disease Research

A growing body of evidence suggests that dysregulation of O-GlcNAcylation is implicated in the pathology of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.[10] Inhibition of OGA has emerged as a promising therapeutic approach.[10][11]

-

Tauopathies: In Alzheimer's disease and other tauopathies, the microtubule-associated protein tau becomes hyperphosphorylated and aggregates to form neurofibrillary tangles.[10] O-GlcNAcylation and phosphorylation can occur on the same or adjacent sites on tau, suggesting a competitive relationship. By increasing O-GlcNAcylation through OGA inhibition, it is possible to reduce tau hyperphosphorylation and aggregation.[7][11]

-

α-Synucleinopathies: In Parkinson's disease, the aggregation of α-synuclein is a key pathological hallmark.[10] OGA inhibition has been shown to increase the O-GlcNAcylation of α-synuclein, which may reduce its aggregation propensity and toxicity.[10]

Cancer Biology

Altered glycosylation patterns, including changes in O-GlcNAcylation, are a common feature of cancer cells.[8] OGA inhibitors are being investigated as potential anti-cancer agents.[8] By modulating O-GlcNAc levels, these inhibitors can interfere with cancer cell metabolism, proliferation, and survival, and in some cases, induce apoptosis.[8]

Metabolic Disease Research

O-GlcNAcylation is a nutrient-sensing post-translational modification.[9] Aberrant O-GlcNAcylation is associated with metabolic diseases like type 2 diabetes.[12] OGA inhibitors can be used to study the role of O-GlcNAcylation in metabolic pathways and insulin signaling.[9]

Quantitative Data of Related OGA Inhibitors

Due to the limited availability of specific quantitative data for this compound, the following table summarizes the inhibitory constants (Ki) for structurally related 2-acetamido-2-deoxy-D-glucono-1,5-lactone sulfonylhydrazone derivatives against human O-GlcNAcase (hOGA) and human lysosomal hexosaminidase B (hHexB).[12][13][14]

| Compound | hOGA Ki (nM) | hHexB Ki (nM) |

| 2-acetamido-2-deoxy-d-glucono-1,5-lactone 1-naphthalenesulfonylhydrazone (5f) | 27 | 6.8 |

Data sourced from Kiss et al., 2022.[12][13][14]

Experimental Protocols

Protocol 1: In Vitro OGA Inhibition Assay

This protocol describes a general method for assessing the inhibitory activity of a compound against purified OGA enzyme.

Materials:

-

Purified recombinant human OGA (hOGA)

-

Fluorogenic substrate (e.g., 4-Methylumbelliferyl N-acetyl-β-D-glucosaminide)

-

Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 1 mM DTT, pH 7.5)

-

Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

-

96-well black microplate

-

Plate reader capable of measuring fluorescence (Excitation: ~360 nm, Emission: ~450 nm)

Procedure:

-

Prepare a serial dilution of the test compound in the assay buffer.

-

In a 96-well plate, add 10 µL of the test compound dilution to each well. Include a positive control (no inhibitor) and a negative control (no enzyme).

-

Add 40 µL of hOGA solution (at a final concentration of ~1-5 nM) to each well except the negative control.

-

Pre-incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding 50 µL of the fluorogenic substrate (at a final concentration around its Km value).

-

Monitor the increase in fluorescence over time using a plate reader at 37°C.

-

Calculate the initial reaction rates (V) from the linear portion of the fluorescence curves.

-

Determine the percent inhibition for each compound concentration relative to the uninhibited control.

-

Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

-

To determine the inhibition constant (Ki), perform the assay with varying concentrations of both the substrate and the inhibitor and analyze the data using Michaelis-Menten kinetics and appropriate models for competitive, non-competitive, or uncompetitive inhibition.

Protocol 2: Western Blot Analysis of O-GlcNAc Levels in Cells

This protocol allows for the detection of changes in total protein O-GlcNAcylation in cultured cells treated with an OGA inhibitor.

Materials:

-

Cultured cells (e.g., HeLa, SH-SY5Y)

-

Cell culture medium and supplements

-

Test compound (OGA inhibitor)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-